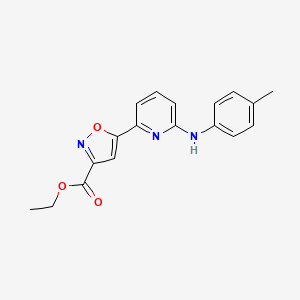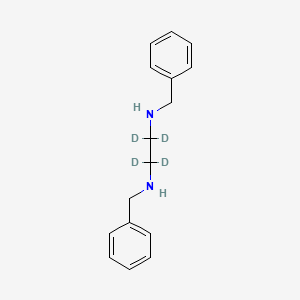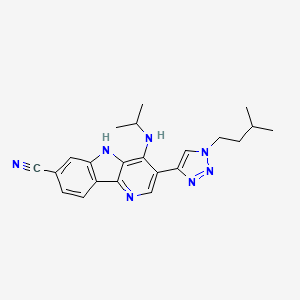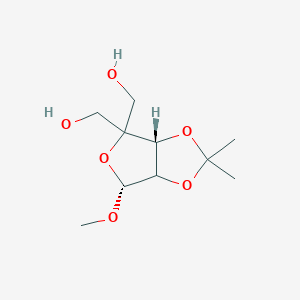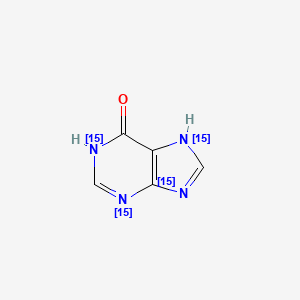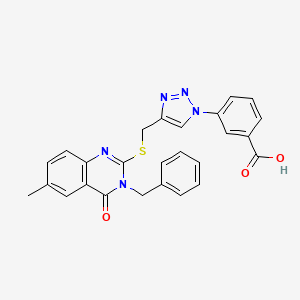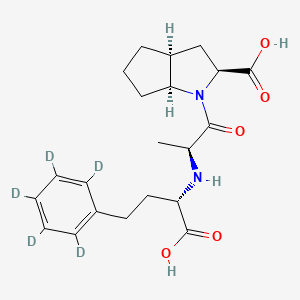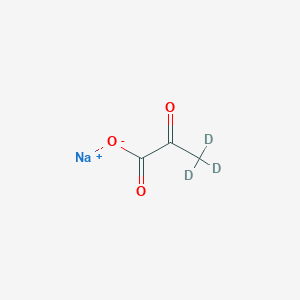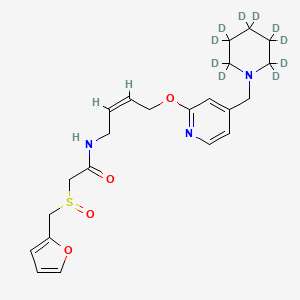
Lafutidine-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lafutidine-d10 is a deuterated form of lafutidine, a second-generation histamine H2 receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and metabolism of lafutidine. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lafutidine-d10 involves the incorporation of deuterium atoms into the lafutidine molecule. This can be achieved through various methods, such as:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of lafutidine can also introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are used to confirm the incorporation of deuterium atoms and the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lafutidine-d10 can undergo various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in this compound can be reduced to form amines.
Substitution: The aromatic rings in this compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.
Wissenschaftliche Forschungsanwendungen
Lafutidine-d10 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of lafutidine in biological systems.
Metabolism Studies: Investigating the metabolic pathways and intermediates of lafutidine.
Drug Development: Developing new drugs based on the structure and activity of lafutidine.
Analytical Chemistry: Using this compound as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).
Wirkmechanismus
Lafutidine-d10, like lafutidine, acts as a histamine H2 receptor antagonist. It prevents the secretion of gastric acid by blocking the H2 receptors on the parietal cells in the stomach. Additionally, this compound activates calcitonin gene-related peptide, which stimulates the production of nitric oxide and regulates gastric mucosal blood flow. It also increases somatostatin levels, leading to reduced gastric acid secretion, and inhibits neutrophil activation, preventing inflammation-related injury.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ranitidine: Another histamine H2 receptor antagonist used to treat gastrointestinal disorders.
Famotidine: A histamine H2 receptor antagonist with a similar mechanism of action.
Cimetidine: An older histamine H2 receptor antagonist with a similar therapeutic use.
Uniqueness of Lafutidine-d10
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the pharmacological properties of the parent compound. This makes it a valuable tool in drug development and analytical chemistry.
Eigenschaften
Molekularformel |
C22H29N3O4S |
|---|---|
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
N-[(Z)-4-[4-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]pyridin-2-yl]oxybut-2-enyl]-2-(furan-2-ylmethylsulfinyl)acetamide |
InChI |
InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2-/i1D2,3D2,4D2,11D2,12D2 |
InChI-Schlüssel |
KMZQAVXSMUKBPD-QKXIEJTGSA-N |
Isomerische SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)CC3=CC=CO3)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


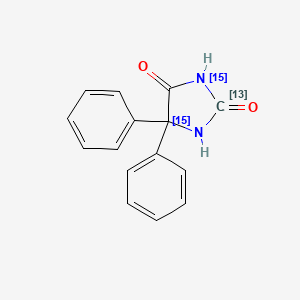
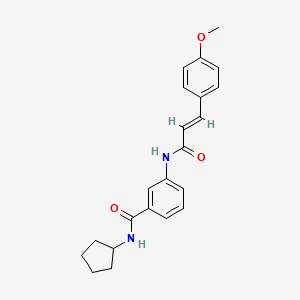
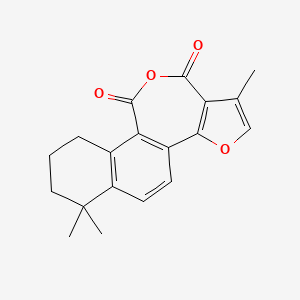
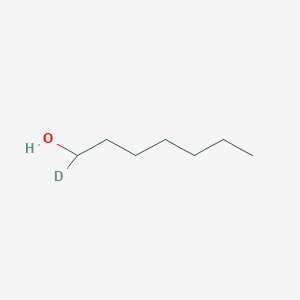
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)
